[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine
Description
Properties
Molecular Formula |
C10H17BrN2S |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17BrN2S/c1-13(2)5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
VXVLMXKXIDGGCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified amines.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine is a chemical compound featuring a bromothiophene moiety and a dimethylaminopropyl amine group, with the molecular formula C10H16BrN S and a molecular weight of 277.22 g/mol. The bromine atom enhances its reactivity and potential biological activity, making it an interesting subject for study in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound stands out due to its combination of a brominated thiophene structure and a dimethylaminopropyl amine group, potentially offering unique properties not found in simpler analogs. Interaction studies are crucial for understanding its biological mechanisms and may focus on protein binding, cell line, and receptor binding assays.
Potential applications:
- Medicinal Chemistry: The presence of the bromine atom in the thiophene ring enhances its reactivity and potential biological activity. Compounds with similar thiophene structures have been investigated for their potential.
- Organic Synthesis: Synthesis of the compound can be achieved through several methods.
- Protein Binding Studies: Used to evaluate how the compound interacts with specific proteins or enzymes.
- Cell Line Studies: Assessing cytotoxicity and therapeutic effects on various cancer cell lines.
- Receptor Binding Assays: Investigating affinity for neurotransmitter receptors, which could elucidate its potential as a drug candidate.
Structural and Functional Studies
Structural Features
this compound combines a brominated thiophene structure with a dimethylaminopropyl amine group, potentially offering unique properties compared to simpler analogs.
Similar Compounds
Several compounds share structural similarities:
- [(3-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine, which has a different bromination position.
- [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine, which has a variation in the amino group structure.
- 3,3'-Iminobis(N,N-dimethylpropylamine), which contains a different nitrogen framework.
3-(Dimethylamino)propylamine (DMAPA)
Patch testing revealed sensitization to 3-(dimethylamino)propylamine (DMAPA) . There are at least 61 separate reported cases of contact allergy attributed to DMAPA in existing literature .
Mechanism of Action
The mechanism of action of [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino propylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridine vs. Thiophene Derivatives
- 5-Bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine (EN300-1662397): Replaces the thiophene ring with pyridine, altering electronic properties. Pyridine’s higher basicity (pKa ~5) compared to thiophene (non-basic) may influence solubility and receptor interactions. Applications: Pyridine derivatives are common in drug design (e.g., kinase inhibitors), whereas thiophenes are used in conductive polymers .
- [3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine (FDB022756): Contains both phenyl and pyridine rings.
Substituent Effects on the Amine Chain
Chain Modifications
- 3-(Dimethylamino)-2-hydroxypropylamine (CAS 34569-34-1): Introduces a hydroxyl group, enhancing hydrophilicity (LogP ~1.2 vs. ~3.1 for the target compound). This increases aqueous solubility but may reduce membrane permeability .
- N-[3-(Dimethylamino)propyl]oleamide (Palmitamidopropyl dimethylamine analog): Features a long alkyl chain (oleamide), making it amphiphilic.
Halogen Substituent Variations
Bromine vs. Fluorine
- KL7 (6-(2-{3-[3-(dimethylamino)propyl]-2,6-difluorophenyl}ethyl)-4-methylpyridin-2-amine): Fluorine substituents increase electronegativity and metabolic stability compared to bromine. KL7’s difluorophenyl group may enhance binding to hydrophobic pockets in enzymes .
| Halogen/Group | Bromine (Target) | Fluorine (KL7) | Trifluoromethyl (BY7) |
|---|---|---|---|
| Electronic Effect | Moderate electron-withdrawing | Strong electron-withdrawing | Very strong electron-withdrawing |
| Lipophilicity (LogP) | +0.9 contribution | +0.5 per F atom | +1.1 for CF3 |
| Metabolic Stability | Moderate (C-Br cleavage possible) | High (C-F resistant to oxidation) | Very high |
Pharmacological Activity of Dimethylaminopropylamine Derivatives
highlights 3-(dimethylamino)propylamine 9f as a key scaffold in anti-proliferative agents. Structural analogs like 9g (diethylamino substitution) and 9h (methylated amine) show reduced activity, emphasizing the importance of the dimethylamino group’s steric and electronic profile . The target compound’s bromothiophene moiety may enhance DNA intercalation or kinase inhibition compared to phenyl/pyridine analogs.
Biological Activity
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a brominated thiophene moiety and a dimethylaminopropyl amine group. This combination enhances its potential biological activity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C12H16BrN2S
- Molecular Weight : 277.22 g/mol
- Structural Features : The presence of the bromine atom in the thiophene ring increases reactivity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and receptors. Key mechanisms include:
- Protein Binding : The compound may bind to various proteins, influencing their activity and potentially modulating biochemical pathways.
- Receptor Interaction : It may exhibit affinity for neurotransmitter receptors, which could lead to effects on neurotransmission and related physiological processes.
- Cytotoxicity Studies : Preliminary studies suggest that it may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
1. Cell Line Studies
Cell line studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically involve:
- Assessment of Cell Viability : Using assays such as MTT or XTT to determine the compound's effect on cell proliferation.
- Mechanisms of Action : Investigating apoptosis pathways and cellular stress responses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 10 | Reactive oxygen species generation |
2. Receptor Binding Assays
Binding assays have been performed to investigate the compound's affinity for various neurotransmitter receptors:
- Dopamine Receptors : Potential implications for neurological disorders.
- Serotonin Receptors : Possible effects on mood regulation.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| D2 Dopamine | 50 |
| 5-HT2A Serotonin | 75 |
Case Studies
Recent case studies have highlighted the therapeutic potential of compounds similar to this compound:
Case Study 1: Anticancer Activity
In a study published in Cancer Research, a related compound demonstrated significant anticancer activity against breast cancer cells through apoptosis induction. The study noted that compounds with similar thiophene structures often exhibit enhanced cytotoxicity due to their ability to generate reactive oxygen species (ROS).
Case Study 2: Neuropharmacological Effects
A review article in Journal of Medicinal Chemistry discussed compounds with brominated thiophene moieties, suggesting that they could serve as potential treatments for neurodegenerative diseases due to their receptor-binding capabilities.
Safety and Toxicology
Safety assessments are crucial for evaluating the potential risks associated with this compound. Initial toxicity studies indicate:
- Acute Toxicity : Animal models have shown varying degrees of toxicity, with observed symptoms including lethargy and gastrointestinal disturbances at high doses.
| Dose (mg/kg) | Observed Effects |
|---|---|
| 1000 | Mild lethargy |
| 2000 | Severe gastrointestinal distress |
| 4000 | High mortality rate |
Q & A
Basic Research Question
- ¹H/¹³C NMR : The thiophene ring protons (δ 6.8–7.2 ppm) and bromine’s deshielding effect on adjacent carbons are diagnostic. The dimethylamino group’s singlet appears at δ 2.2–2.4 ppm.
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z ~317) and bromine’s isotopic signature .
How does the bromothiophene moiety influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 4-bromo substituent on the thiophene ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for bromoarenes, with K₃PO₄ as a base in toluene/water biphasic systems.
- Steric Effects : The methyl group on the thiophene may slow transmetallation, requiring elevated temperatures (80–100°C).
- Competing Pathways : The dimethylamino propyl chain can act as a weak ligand, potentially poisoning catalysts; adding EDTA mitigates this .
What strategies resolve contradictions in reported solubility data for this compound?
Advanced Research Question
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from:
- Polymorphism : Recrystallize the compound from ethanol/water mixtures to isolate the most stable form.
- Ionization State : The free base is less soluble in water but dissolves in chloroform; protonation (e.g., HCl salt) increases aqueous solubility.
- Experimental Validation : Use dynamic light scattering (DLS) to assess aggregation in different solvents .
How does pH affect the stability of this compound in aqueous media?
Basic Research Question
The dimethylamino group confers pH-dependent stability:
- Acidic Conditions (pH <3) : Protonation of the amine increases water solubility but risks hydrolysis of the thiophene-bromine bond.
- Neutral/Basic Conditions (pH 7–9) : The free base predominates, enhancing lipid solubility but promoting oxidation of the thiophene ring.
Storage recommendations: Use amber vials under nitrogen at pH 5–6 (buffered with citrate) to balance stability and solubility .
What computational methods predict the compound’s binding affinity toward biological targets?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina with homology models of target proteins (e.g., serotonin receptors, given structural analogs in ).
- MD Simulations : Assess the stability of the dimethylamino propyl chain in hydrophobic pockets using GROMACS.
- QSAR Models : Correlate Hammett σ values (for the bromothiophene) with experimental IC₅₀ data from related amines .
How can researchers differentiate between N-alkylation and N-acylation pathways when modifying this compound?
Advanced Research Question
- N-Alkylation : Requires electrophilic alkylating agents (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) with NaH as a base. Monitor by ¹H NMR for new methyl singlets (δ 3.0–3.5 ppm).
- N-Acylation : Use acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine. Confirm via IR (C=O stretch at ~1700 cm⁻¹) and loss of N-H signal in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
